N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-25-17-9-7-16(8-10-17)22-14-15(13-18(22)23)20-19(24)21-11-5-3-4-6-12-21/h7-10,15H,2-6,11-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAXGCXJCXLYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide, with CAS number 894009-27-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 345.4 g/mol
- CAS Number: 894009-27-9
The compound consists of a pyrrolidine ring connected to an azepane structure, featuring an ethoxyphenyl substituent that may influence its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with specific focus on:
| Cell Line | EC (µM) | Notes |
|---|---|---|
| A375 (melanoma) | 12.5 ± 2.0 | High sensitivity to the compound |
| HT-29 (colon cancer) | 15.0 ± 1.5 | Moderate sensitivity observed |
| MCF-7 (breast cancer) | 20.0 ± 3.0 | Lower sensitivity compared to A375 |
The effective concentrations that reduce cell viability by 50% (EC) were determined in these studies, indicating a promising profile for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to induce G2/M phase arrest in sensitive cell lines, preventing further cell division.
- Inhibition of Metastasis: Preliminary data suggest that it may inhibit factors involved in cancer cell migration and invasion.
Structure-Activity Relationship (SAR)
The presence of the ethoxy group on the phenyl ring is critical for enhancing the biological activity of the compound. Comparative studies with similar compounds lacking this substituent have shown a marked decrease in efficacy, highlighting the importance of this modification.
Comparative Analysis
| Compound | EC (µM) | Notable Substituents |
|---|---|---|
| This compound | 12.5 ± 2.0 | Ethoxy on phenyl ring |
| N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide | 30.0 ± 2.5 | Methoxy on phenyl ring |
| N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide | 40.0 ± 3.0 | Chlorine on phenyl ring |
This table illustrates how variations in substituents affect the potency of similar compounds.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies: Animal models have shown promising results with reduced tumor growth rates when treated with this compound compared to controls.
- Toxicity Assessments: Initial toxicological evaluations indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolidinone and azepane derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, substituent effects, and inferred pharmacological implications.
Substituent Variations on the Phenyl Ring
Compounds with modified alkoxy groups on the phenyl ring (, entries 5–17) exhibit systematic changes in physicochemical and binding properties:
Key Trends :
- Lipophilicity : Ethoxy (logP ~2.5) provides an intermediate balance between methoxy (logP ~1.8) and propoxy (logP ~3.0), optimizing passive diffusion and solubility .
- Metabolic Stability : Bulkier substituents (e.g., propoxy) may resist oxidative metabolism compared to methoxy or ethoxy groups .
Heterocyclic Core Modifications
highlights a structurally distinct analog: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide .
Research Findings and Limitations
While direct biological data for the target compound are absent in the provided evidence, structural analysis and analog comparisons suggest:
- Optimization Potential: Ethoxy-substituted derivatives may occupy a "sweet spot" between solubility and activity, as seen in related compounds .
- Unresolved Questions : The role of the azepane ring versus smaller heterocycles (e.g., piperidine) remains unexplored. Additionally, the impact of stereochemistry (e.g., S-configuration in ) on activity is unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
